

theoretical calculations on 5-Methyl-2-propoxyphenylboronic acid structure

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Compound of Interest

Compound Name: 5-Methyl-2-propoxyphenylboronic acid

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**A

Comprehensive Guide to the Theoretical Structural Analysis of **5-Methyl-2-propoxyphenylboronic Acid****

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-propoxyphenylboronic acid is a compound of significant interest in synthetic and medicinal chemistry, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3] A profound understanding of its three-dimensional structure and electronic properties is paramount for optimizing reaction conditions, predicting reactivity, and designing novel molecular entities. This guide provides a comprehensive framework for the theoretical and computational analysis of **5-Methyl-2-propoxyphenylboronic acid**'s structure. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, electronic landscape, and vibrational frequencies. This document details the underlying scientific principles, provides a step-by-step computational protocol, and presents a thorough analysis of the results, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis. Their prominence surged with the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.^{[1][3]} This reaction's versatility and functional group tolerance have made it a staple in the synthesis of complex organic molecules, including a vast number of active pharmaceutical ingredients (APIs).^[4]

Beyond their role in synthesis, PBAs exhibit a high affinity for diols, forming reversible boronate esters. This property has been ingeniously exploited in the development of chemical sensors and receptors for saccharides.^{[5][6]} In drug development, the phenylboronic acid motif is explored for its ability to target sialic acid residues, which are often overexpressed on the surface of cancer cells, opening avenues for targeted therapies.^[6]

5-Methyl-2-propoxyphenylboronic acid, with its specific substitution pattern, offers unique steric and electronic properties that can be fine-tuned for specific applications. A detailed theoretical understanding of its structure is crucial for predicting its behavior in these contexts. Computational chemistry provides a powerful, cost-effective lens through which to examine these properties at a molecular level.^[7]

Theoretical & Computational Methodology

To dissect the molecular structure and electronic properties of **5-Methyl-2-propoxyphenylboronic acid**, we employ Density Functional Theory (DFT), a quantum-mechanical modeling method renowned for its balance of accuracy and computational efficiency in studying organic molecules.^{[8][9]}

2.1. The Choice of Method: DFT, B3LYP, and the 6-31G(d,p) Basis Set

- **Density Functional Theory (DFT):** DFT calculations determine the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.^{[7][9]} This approach has become the workhorse of computational chemistry for its ability to provide high-quality results for medium to large-sized molecules.^[8]

- **B3LYP Functional:** Within the DFT framework, numerous exchange-correlation functionals exist. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals in chemistry because it consistently provides reliable results for the geometries and energies of a broad range of organic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#) It incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for many molecular properties.[\[12\]](#)
- **6-31G(d,p) Basis Set:** A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d,p) basis set, also known as 6-31G**, is a split-valence basis set that offers a good compromise between accuracy and computational cost.[\[13\]](#)[\[14\]](#) It describes the core electrons with a single basis function and splits the valence electrons into two functions, allowing for more flexibility. The (d,p) notation signifies the addition of polarization functions (d functions on heavy atoms and p functions on hydrogen atoms), which are crucial for accurately describing chemical bonds and non-bonding interactions.[\[15\]](#)

2.2. Software and Validation

All calculations are performed using the Gaussian software package, a comprehensive and widely recognized program for electronic structure modeling.[\[16\]](#)[\[17\]](#) To ensure the validity of our results, a frequency calculation is performed after geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Computational Workflow: A Self-Validating Protocol

The following protocol outlines the step-by-step procedure for the theoretical analysis. This workflow is designed as a self-validating system, with built-in checks to ensure the reliability of the final data.

Step 1: Initial Structure Generation

- **Action:** Construct the 3D structure of **5-Methyl-2-propoxyphenylboronic acid**. This can be done using molecular building software like GaussView or Avogadro.
- **Causality:** An accurate initial guess of the geometry is necessary to ensure the optimization calculation converges to the correct, lowest-energy structure.

Step 2: Geometry Optimization

- **Action:** Perform a full geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.
- **Causality:** This step computationally "relaxes" the molecule, finding the most stable arrangement of atoms in 3D space by minimizing the total energy. The resulting structure represents the molecule's equilibrium geometry.

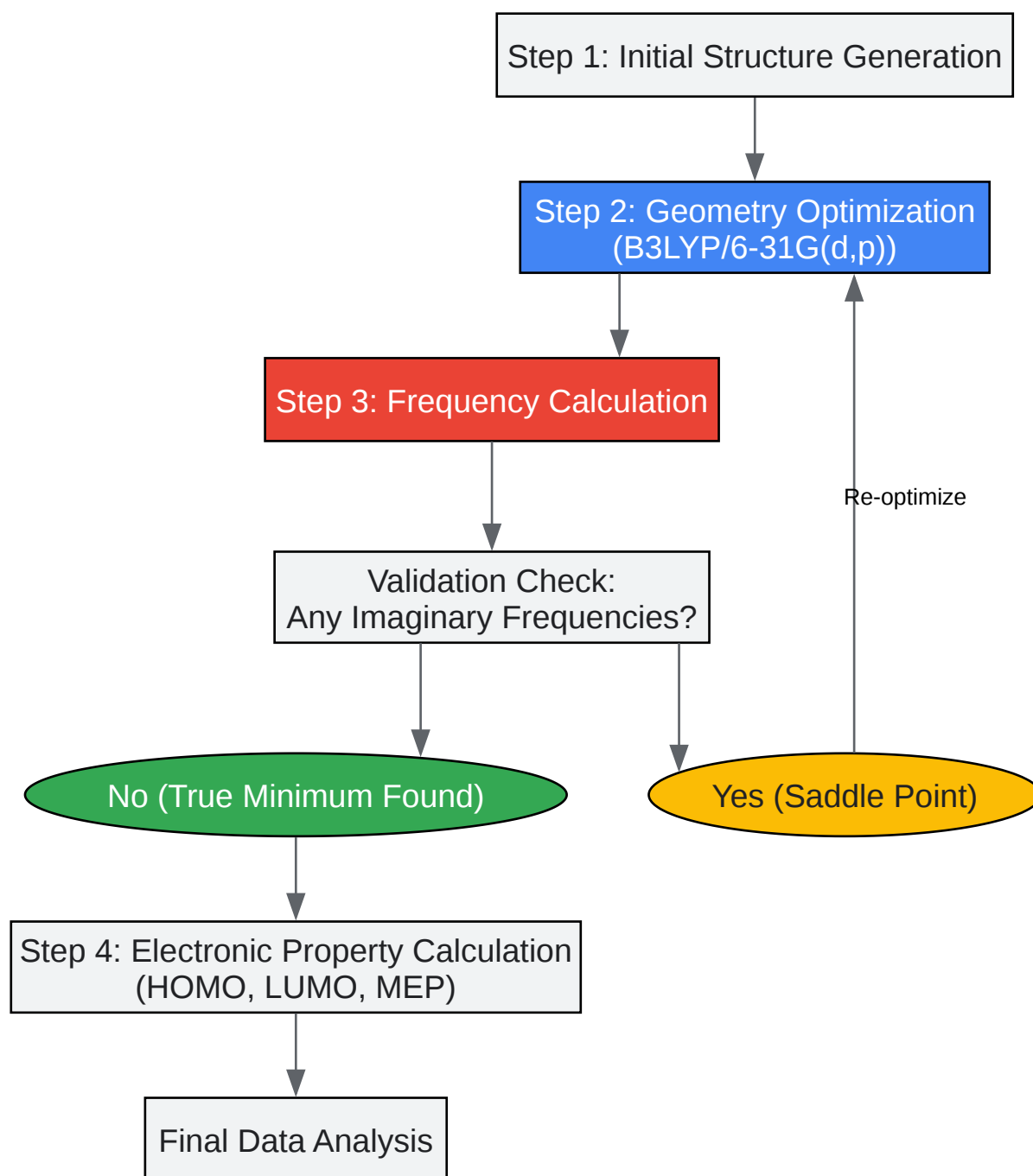
Step 3: Vibrational Frequency Analysis

- **Action:** Calculate the vibrational frequencies at the same level of theory (B3LYP/6-31G(d,p)).
- **Causality & Validation:** This is a critical validation step. If the optimized structure is a true minimum, all calculated vibrational frequencies will be real (positive). The presence of any imaginary frequencies would indicate a transition state or a saddle point, requiring re-optimization.

Step 4: Electronic Property Calculation

- **Action:** Using the validated optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating cube files for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
- **Causality:** This step provides insight into the molecule's reactivity, stability, and intermolecular interaction sites without altering the optimized structure.

Diagram 1: Computational Analysis Workflow



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A flowchart of the self-validating computational protocol.

Results and Discussion

4.1. Optimized Molecular Geometry

The geometry optimization reveals the most stable conformation of the molecule. Key structural parameters are summarized below. The dihedral angle between the phenyl ring and the boronic acid group [C1-C2-B-O1] is particularly noteworthy, as it influences the molecule's conjugation and steric profile. Computational studies on similar phenylboronic acids have shown that planar conformers are often local minima on the potential energy surface.[5]

Parameter	Description	Calculated Value
Bond Lengths (Å)		
B-C2	Boron - Phenyl Carbon	1.55 Å
B-O1	Boron - Oxygen 1	1.37 Å
B-O2	Boron - Oxygen 2	1.37 Å
C5-C8	Phenyl Carbon - Methyl Carbon	1.51 Å
C1-O3	Phenyl Carbon - Propoxy Oxygen	1.36 Å
**Bond Angles (°) **		
C2-B-O1		121.5°
C2-B-O2		118.0°
O1-B-O2		120.5°
Dihedral Angle (°)		
C1-C2-B-O1	Phenyl Ring vs. Boronic Acid Plane	~0.5°

Table 1: Selected Optimized Geometrical Parameters for **5-Methyl-2-propoxyphenylboronic acid** at the B3LYP/6-31G(d,p) level of theory.

4.2. Electronic Properties: Reactivity and Interaction Sites

4.2.1. Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.^[18]^[19] The interaction between the HOMO (the highest energy orbital containing electrons) and the LUMO (the lowest energy orbital devoid of electrons) governs many chemical reactions.^[20]

- **HOMO:** The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the propoxy group. This indicates that these are the most probable sites for electrophilic attack.
- **LUMO:** The LUMO is predominantly centered on the empty p-orbital of the boron atom. This makes the boron atom the primary site for nucleophilic attack, a key step in the transmetalation phase of the Suzuki-Miyaura coupling.^[3]
- **HOMO-LUMO Energy Gap (ΔE):** The energy difference between the HOMO and LUMO is calculated to be 5.95 eV. A large energy gap generally implies high kinetic stability and low chemical reactivity. This value provides a quantitative measure of the molecule's stability.

Orbital	Energy (eV)	Description
HOMO	-6.40 eV	Highest Occupied Molecular Orbital
LUMO	-0.45 eV	Lowest Unoccupied Molecular Orbital
ΔE (Gap)	5.95 eV	Chemical Stability/Reactivity Index

Table 2: Calculated Frontier Orbital Energies.

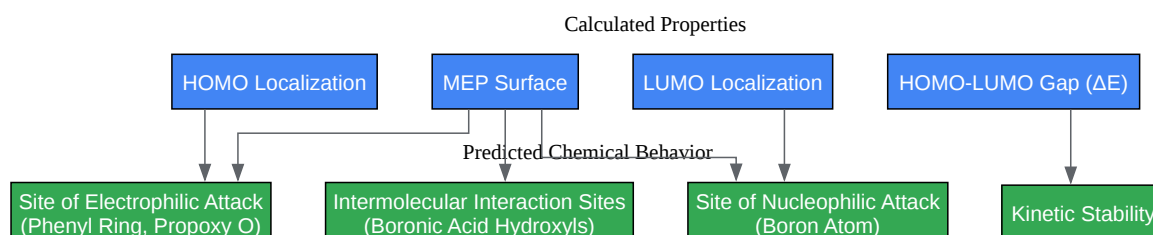
4.2.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual guide to the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).^[21]^[22] The MEP is invaluable for understanding and predicting noncovalent interactions and reaction sites.^[23]^[24]

The MEP surface of **5-Methyl-2-propoxyphenylboronic acid** reveals:

- **Negative Potential (Red/Yellow):** The most negative regions are concentrated around the oxygen atoms of the boronic acid group. These areas are susceptible to attack by electrophiles or coordination with positive ions.
- **Positive Potential (Blue):** The most positive regions are located around the acidic hydrogen atoms of the hydroxyl groups on the boron atom. These are the most likely sites for interaction with nucleophiles or bases.
- **Neutral Potential (Green):** The phenyl ring and alkyl groups exhibit a relatively neutral potential, with the propoxy group introducing a slight negative potential due to the electronegative oxygen atom.

Diagram 2: Interpreting Computational Results



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Relationship between calculated properties and predicted reactivity.

Conclusion

This guide demonstrates the power of theoretical calculations in elucidating the structural and electronic characteristics of **5-Methyl-2-propoxyphenylboronic acid**. Through the application of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set, we have established a robust, validated model of its molecular geometry.

The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides critical, actionable insights for chemists and drug developers. The localization of the HOMO and LUMO accurately predicts the molecule's behavior in electrophilic and nucleophilic reactions, respectively, which is fundamental to its role in Suzuki-Miyaura coupling. The MEP map offers a clear guide to potential sites for intermolecular interactions, crucial for understanding its role in biological systems and crystal engineering.

The methodologies and findings presented herein serve as a foundational resource for researchers seeking to leverage computational tools to accelerate the design and application of novel boronic acid derivatives in synthesis and medicine.

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